4-Methoxy-3-methylbenzimidamide
Description
4-Methoxy-3-methylbenzimidamide (C$9$H${12}$N$2$O) is a benzimidamide derivative featuring a methoxy (-OCH$3$) group at the 4-position and a methyl (-CH$3$) group at the 3-position of the benzene ring, with an amidine functional group (-C(NH$2$)NH). Benzimidamides are of interest in medicinal chemistry due to their role as enzyme inhibitors or receptor modulators, though specific applications for this compound require further study .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-methoxy-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H3,10,11) |
InChI Key |
HGMVTGLHLJVETR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=N)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methylbenzimidamide typically involves the reaction of 4-methoxy-3-methylbenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide, at elevated temperatures and pressures to facilitate the conversion.
Industrial Production Methods: Industrial production of 4-Methoxy-3-methylbenzimidamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-Methoxy-3-methylbenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbenzimidamide involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-Methoxy-N-methylbenzamide (C$9$H${11}$NO$_2$)
- Structure : Methoxy (4-position), methylamide (-CONHCH$_3$) group.
- Properties : The dihedral angle between the amide group and benzene ring is 10.6°, favoring planar conformations. Crystal packing involves N–H···O hydrogen bonds and C–H···O interactions, forming a 3D network .
- Applications : Intermediate in organic synthesis; hydrogen-bonding motifs may influence solubility and crystallinity .
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (C${10}$H${13}$NO$_3$)
- Structure : Hydroxyl (3-position), methoxy (4-position), dimethylamide (-CON(CH$3$)$2$).
- Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity compared to methyl substituents. Likely higher aqueous solubility than 4-Methoxy-3-methylbenzimidamide .
4-Methoxy-N-(3-methylphenyl)benzamide (C${15}$H${15}$NO$_2$)
- Structure : Methoxy (4-position), amide linked to a 3-methylphenyl group.
- CAS: 60561-71-9; used in pharmaceutical research .
4-Methoxy-3-methylbenzaldehyde (C$9$H${10}$O$_2$)
- Structure : Methoxy (4-position), methyl (3-position), aldehyde (-CHO) group.
- Properties: Aldehyde group confers electrophilicity, making it a precursor for synthesizing imidamides or amides via condensation reactions. Classified as non-hazardous .
Structural and Functional Comparison Table
Key Research Findings
- Hydrogen Bonding and Crystallinity : Amide-containing analogs (e.g., 4-Methoxy-N-methylbenzamide) exhibit strong intermolecular interactions, critical for crystal engineering . In contrast, benzimidamides may prioritize solubility over crystallinity due to their amidine group.
- Substituent Effects : Methyl groups (e.g., in 4-Methoxy-3-methylbenzaldehyde) reduce reactivity compared to hydroxyl or aldehyde groups, impacting metabolic stability .
- Safety Profiles: While 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide is classified as non-hazardous , benzimidamides may require additional toxicity studies due to their basic nitrogen centers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
